Temocapril

Description

This compound is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor not approved for use in the United States, but is approved in Japan and South Korea. This compound can also be used in hemodialysis patients without risk of serious accumulation.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: Temocaprilat (has active moiety); this compound Hydrochloride (has salt form).

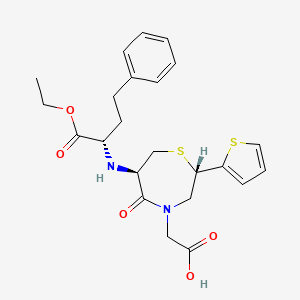

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFIRCTOWDOW-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048239 | |

| Record name | Temocapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111902-57-9 | |

| Record name | Temocapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111902-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111902579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temocapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMOCAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IZ008EU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

decomposes at 187 | |

| Record name | Temocapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Temocapril's Mechanism of Action in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of temocapril, a potent angiotensin-converting enzyme (ACE) inhibitor, with a focus on its application in cardiovascular research. This document details its pharmacodynamics, pharmacokinetics, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: ACE Inhibition

This compound is an orally active prodrug that is rapidly converted in the body to its active diacid metabolite, temocaprilat.[1] The primary mechanism of action of temocaprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3]

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Additionally, ACE inactivates bradykinin, a peptide that promotes vasodilation.[2] By inhibiting ACE, temocaprilat decreases the production of angiotensin II and reduces the degradation of bradykinin.[2] This dual action leads to:

-

Vasodilation: Reduced levels of angiotensin II, a powerful vasoconstrictor, lead to the relaxation of blood vessels, thereby lowering peripheral resistance and blood pressure.[3]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, a hormone that promotes sodium and water retention. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion, leading to a mild diuretic effect and a decrease in blood volume.[3]

-

Potentiation of Bradykinin: The accumulation of bradykinin further contributes to vasodilation and the antihypertensive effects of this compound.

The unique thiazepine ring in temocaprilat's structure is thought to contribute to its high potency and tight binding to vascular ACE.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound and its active metabolite, temocaprilat.

Table 1: Pharmacokinetic Parameters of this compound and Temocaprilat in Hypertensive Patients

| Parameter | This compound | Temocaprilat | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~1.5 hours | [1] |

| Plasma Half-life (t½) | - | ~13.1 hours (normal liver function) | [4] |

| Protein Binding | - | 99.5% | [4] |

| Elimination | Primarily metabolized to temocaprilat | Dual excretion via biliary and renal routes | [5] |

| Urinary Recovery | - | 19.4% | [4] |

Table 2: Comparative ACE Inhibitory Potency

| Compound | IC50 (nM) | Source | Reference(s) |

| Temocaprilat | 1.2 | Rabbit Lung ACE | [] |

| Enalaprilat | 3.6 | Rabbit Lung ACE | [] |

Table 3: Clinical Efficacy in Hypertension (12-month study)

| Parameter | Baseline | After 12 months of this compound | p-value | Reference(s) |

| Left Ventricular Mass Index (g/m²) | 120 ± 12 | 88 ± 6 | < 0.01 (after 2 months) | [7] |

| Minimal Vascular Resistance (PRU) | 2.1 ± 0.5 | 1.6 ± 0.4 | Gradual decrease | [7] |

Table 4: Effect on Microalbuminuria in Non-Diabetic Hypertensive Patients (12-month study)

| Treatment Group | Baseline UAE (mg albumin/mmol Cr) | 12-month UAE (mg albumin/mmol Cr) | p-value | Reference(s) |

| This compound (2-4 mg/day) | 4.19 ± 0.37 | 2.68 ± 0.28 | < 0.01 | [8] |

| Diuretic (Trichlormethiazide) | 4.16 ± 0.63 | 4.71 ± 0.74 | Not significant | [8] |

Signaling Pathways

The Renin-Angiotensin-Aldosterone System (RAAS)

The primary signaling pathway affected by this compound is the RAAS. The diagram below illustrates the points of intervention.

Intracellular Signaling in Cardiomyocytes

Recent research suggests that the benefits of this compound in heart failure may extend beyond simple blood pressure reduction and involve direct effects on cardiomyocyte signaling. In a rat model of diastolic heart failure, this compound administration was shown to attenuate the decrease in sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) and phosphorylated phospholamban.[7] This suggests a role in preserving normal calcium handling and cardiac relaxation. While the exact upstream mechanism is still under investigation, it is hypothesized to involve the modulation of hypertrophic signaling pathways, which can be influenced by angiotensin II.

Experimental Protocols

In Vitro ACE Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against ACE, similar to the assays used to compare temocaprilat and enalaprilat.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Temocaprilat (or other inhibitor) at various concentrations

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

UV-Vis Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare a stock solution of ACE in borate buffer. Prepare a solution of HHL in borate buffer.

-

Incubation: In a series of test tubes, pre-incubate a fixed amount of ACE solution with varying concentrations of the inhibitor (e.g., temocaprilat) for a specified time (e.g., 10 minutes) at 37°C. A control tube with no inhibitor is also prepared.

-

Reaction Initiation: Add the HHL substrate solution to each tube to start the enzymatic reaction. Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding 1N HCl.

-

Extraction: Extract the hippuric acid, the product of the enzymatic reaction, from the aqueous solution using ethyl acetate.

-

Quantification: Separate the ethyl acetate layer, evaporate the solvent, and redissolve the hippuric acid in a suitable buffer or water. Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical preclinical study to evaluate the blood pressure-lowering effects of a new antihypertensive agent like this compound.

Animal Model:

-

Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.

Procedure:

-

Acclimatization: House the SHR under standard laboratory conditions for a period of acclimatization.

-

Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of the rats using a non-invasive tail-cuff method.

-

Drug Administration: Divide the animals into groups and administer different doses of this compound (e.g., 1, 5, 10 mg/kg) or a vehicle control orally once daily for a specified duration (e.g., 4 weeks).

-

Blood Pressure Monitoring: Monitor blood pressure at regular intervals throughout the study period (e.g., weekly). Measurements are typically taken at the same time of day to minimize diurnal variations.

-

Data Analysis: Compare the changes in blood pressure from baseline in the treated groups to the control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the blood pressure-lowering effect at different doses.

Experimental and Drug Development Workflow

The development of an ACE inhibitor like this compound follows a structured workflow from initial discovery to clinical application. The following diagram illustrates the key phases of this process.

Conclusion

This compound, through its active metabolite temocaprilat, is a highly potent ACE inhibitor with a well-defined mechanism of action centered on the renin-angiotensin-aldosterone system. Its efficacy in reducing blood pressure and improving cardiovascular parameters is supported by robust preclinical and clinical data. Emerging research suggests that its therapeutic benefits may also involve direct effects on intracellular signaling pathways within cardiomyocytes, offering further avenues for investigation. The experimental protocols and drug development workflow outlined in this guide provide a framework for the continued research and development of novel cardiovascular therapies.

References

- 1. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics and pharmacodynamics of this compound during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Temocaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril.

Introduction

This compound is an orally administered prodrug that is rapidly and extensively converted to its active diacid metabolite, temocaprilat.[1][2] As an ACE inhibitor, temocaprilat plays a crucial role in the management of hypertension and other cardiovascular conditions by modulating the renin-angiotensin-aldosterone system (RAAS).[2][3][4] This document details the absorption, distribution, metabolism, and excretion of temocaprilat, along with its mechanism of action and pharmacodynamic effects.

Pharmacokinetics of Temocaprilat

This compound is rapidly absorbed following oral administration and is primarily hydrolyzed by hepatic esterases to form temocaprilat.[1][2] The pharmacokinetic profile of temocaprilat has been characterized in various populations, including young and elderly hypertensive patients, as well as individuals with renal impairment.

Data Presentation: Pharmacokinetic Parameters of Temocaprilat

The following tables summarize the key pharmacokinetic parameters of temocaprilat from clinical studies.

Table 1: Pharmacokinetic Parameters of Temocaprilat in Young vs. Elderly Hypertensive Patients after a Single 20 mg Oral Dose of this compound Hydrochloride [1]

| Parameter | Unit | Young (≤40 years) | Elderly (≥69 years) |

| Cmax | ng/mL | 283 (33.1) | 363 (37.2) |

| tmax | h | 1.5 (1.0-4.0) | 1.5 (1.0-3.0) |

| AUC(0-∞) | ng·h/mL | 1681 (31.7) | 2486 (36.9) |

| t½ | h | 10.9 (29.4) | 11.9 (31.5) |

| CLR | mL/min | 25.1 (34.3) | 14.5 (45.5) |

Values are geometric means (geometric CV), except for tmax which is median (range).

Table 2: Steady-State Pharmacokinetic Parameters of Temocaprilat in Young vs. Elderly Hypertensive Patients after Seven Once-Daily 20 mg Oral Doses of this compound Hydrochloride [1]

| Parameter | Unit | Young (≤40 years) | Elderly (≥69 years) |

| Cmax,ss | ng/mL | 364 (31.0) | 487 (32.9) |

| tmax,ss | h | 1.5 (1.0-4.0) | 1.5 (1.0-4.0) |

| AUC(0-24)ss | ng·h/mL | 2115 (30.8) | 3242 (32.9) |

| t½,ss | h | 11.1 (30.6) | 12.5 (31.2) |

| CLR,ss | mL/min | 24.9 (34.9) | 14.2 (45.8) |

Values are geometric means (geometric CV), except for tmax which is median (range).

Table 3: Steady-State Pharmacokinetic Parameters of Temocaprilat in Hypertensive Patients with Varying Degrees of Renal Impairment after 14 Once-Daily 10 mg Oral Doses of this compound Hydrochloride [5]

| Creatinine Clearance (CLCR) | Cmax,ss (ng/mL) | tmax,ss (h) | AUC(SS) (ng·h/mL) | t1/2,Z (h) | CLR (mL/min) |

| ≥ 60 mL/min | - | - | 2115 (565) | 15.2 (1.2) | 20.2 (4.3) |

| 40-59 mL/min | - | - | - | - | - |

| 20-39 mL/min | - | - | - | - | - |

| < 20 mL/min | - | - | 4989 (2338) | 20.0 (7.5) | 3.0 (1.8) |

Values are mean (s.d.). Some data points were not available in the source.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and pharmacodynamic evaluation of temocaprilat.

Pharmacokinetic Study Protocol

A representative experimental design to assess the pharmacokinetics of temocaprilat is outlined below, based on a clinical trial in hypertensive patients.[1][6]

Study Design:

-

Participants: Young (≤40 years) and elderly (≥69 years) male and female patients with mild to moderate essential hypertension.

-

Part I (Single Dose): Administration of a single 20 mg oral tablet of this compound hydrochloride after an overnight fast.

-

Part II (Multiple Doses): Administration of one 20 mg oral tablet of this compound hydrochloride daily for seven days.

-

Blood Sampling:

-

Single Dose: Blood samples are collected at pre-dose and at specified time points up to 96 hours post-dose.

-

Multiple Doses: Trough plasma samples are taken before each dose. After the final dose, blood samples are collected at the same time points as the single-dose study.

-

-

Urine Collection: Total urine output is collected for 24 hours following the first and last doses.

-

Sample Processing: Blood is collected in heparinized tubes, kept on ice, and centrifuged at 4°C. Plasma and urine samples are stored at -20°C until analysis.

Analytical Method:

-

Plasma and urine concentrations of this compound and temocaprilat are determined using capillary gas chromatography-negative ion chemical ionization mass spectrometry (GC-MS).[1]

-

Assay Performance:

-

Lower Limit of Quantification (LOQ): 0.50 ng/mL for both analytes in plasma and urine.[1]

-

Imprecision: 4.6% to 6.6% for this compound and 5.0% to 9.2% for temocaprilat in plasma. Up to 14.1% for this compound and 6.4% for temocaprilat in urine.[1]

-

Inaccuracy: Mean data ranged from -2.7% to +2.1% for this compound and -0.6% to +2.7% for temocaprilat in plasma quality control samples.[1]

-

Pharmacodynamic Assessment Protocol

The pharmacodynamic effects of temocaprilat are primarily assessed by measuring its impact on blood pressure.

Methodology:

-

Blood Pressure Measurement: Blood pressure is measured at baseline and at various time points after drug administration using a validated sphygmomanometer.

-

Study Population: Hypertensive patients are recruited for these assessments.

-

Dosing Regimen: this compound is administered once daily, and the effects on blood pressure are monitored after the first dose and at steady state.[7]

Pharmacodynamics and Mechanism of Action

Temocaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3][8]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of temocaprilat.

By inhibiting ACE, temocaprilat prevents the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3] This leads to vasodilation and a reduction in blood pressure.[3] Furthermore, the decrease in angiotensin II levels leads to reduced aldosterone secretion, which in turn promotes natriuresis and a decrease in blood volume.[3] Temocaprilat has been shown to be slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung.[9]

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of temocaprilat.

Caption: A typical experimental workflow for a clinical pharmacokinetic study of temocaprilat.

Conclusion

Temocaprilat, the active metabolite of this compound, is a potent ACE inhibitor with a well-characterized pharmacokinetic profile. It exhibits a dual excretion pathway, which may be advantageous in patients with renal impairment.[5][9] The pharmacodynamic effects of temocaprilat are directly related to its inhibition of the renin-angiotensin-aldosterone system, leading to effective blood pressure control. This technical guide provides essential data and methodologies to support further research and development in the field of cardiovascular therapeutics.

References

- 1. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound and temocaprilat after 14 once daily oral doses of this compound in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of this compound during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

Temocapril Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temocapril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure. A prodrug, it is metabolized in the body to its active form, temocaprilat. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound hydrochloride, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The document details the synthetic pathways, outlines key chemical and physical characteristics, and illustrates the mechanism of action through a signaling pathway diagram.

Chemical Properties

This compound hydrochloride is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(2S,6R)-6-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl]acetic acid hydrochloride | [2] |

| Chemical Formula | C₂₃H₂₉ClN₂O₅S₂ | [2] |

| Molecular Weight | 513.07 g/mol | [1] |

| Melting Point | 196-200 °C (with decomposition) | [1] |

| Solubility | Freely soluble in ethanol; very slightly soluble in water. | [3] |

| Appearance | White Crystalline Powder | [1] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that involves the construction of the core thiazepine ring, followed by the introduction of the side chains and final salt formation. The general synthetic scheme is outlined below.

Experimental Protocol

The following is a representative, multi-step synthesis of this compound hydrochloride based on available literature. Precise, industrial-scale protocols may vary and are often proprietary.

Step 1: Synthesis of the Thiazepine Core

The formation of the central seven-membered thiazepine ring is a critical step. This is typically achieved through the cyclization of a cysteine-derived precursor.[3] A common approach involves the reaction of a cysteine analog with an α,β-unsaturated carbonyl compound via a thiol-ene reaction to form the heterocyclic core.[3]

Step 2: Introduction of the Phenylpropyl Amino Side Chain

The next key step is the stereoselective introduction of the (S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino side chain. This is typically accomplished by the condensation of the thiazepine intermediate with ethyl 2(R)-(trifluoromethylsulfonyloxy)-4-phenylbutanoate.[4] This reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[4]

Step 3: N-Alkylation with an Acetic Acid Moiety

Following the introduction of the amino side chain, the nitrogen atom on the thiazepine ring is alkylated. This is achieved by reacting the intermediate with a protected bromoacetic acid derivative, such as tert-butyl bromoacetate, in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF).[4]

Step 4: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of any protecting groups and the formation of the hydrochloride salt. The tert-butyl ester is typically cleaved under acidic conditions, for instance, using a solution of 4N HCl in dioxane.[4] This final step not only deprotects the carboxylic acid but also forms the hydrochloride salt of the final product, which improves its stability and solubility.[3] The resulting this compound hydrochloride can then be purified by recrystallization.

Synthesis Workflow

Caption: Synthesis workflow for this compound hydrochloride.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, temocaprilat.[5][6] Temocaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[7][8] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[7]

Angiotensin II has several physiological effects that lead to an increase in blood pressure:

-

Vasoconstriction: It directly constricts blood vessels, increasing systemic vascular resistance.[7]

-

Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, thereby increasing blood volume.[7]

-

Antidiuretic Hormone (ADH) Release: It triggers the release of ADH from the pituitary gland, which enhances water reabsorption in the kidneys.[7]

By inhibiting ACE, temocaprilat prevents the formation of angiotensin II.[7][8] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and decreased sodium and water retention, all of which contribute to a lowering of blood pressure.[8]

RAAS Signaling Pathway and this compound's Point of Intervention

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of temocaprilat.

References

- 1. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]

- 2. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 3. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Daiichi Sankyo | this compound Hydrochloride | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

In-Vitro Activity of Temocaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. This document details its inhibitory potency against ACE, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action through signaling pathway and experimental workflow diagrams.

Quantitative Assessment of ACE Inhibition

Temocaprilat is a potent inhibitor of angiotensin-converting enzyme. In-vitro studies have demonstrated its high affinity for the enzyme, leading to the effective blockade of the renin-angiotensin system. The inhibitory activity of temocaprilat has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

One key study highlighted that temocaprilat is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung. Another study reported that the inhibitory potency of temocaprilat on isolated rat aorta is three times that of enalaprilat.

Table 1: In-Vitro ACE Inhibitory Activity of Temocaprilat

| Compound | Enzyme Source | Substrate | Assay Method | IC50 | Ki | Reference |

| Temocaprilat | Rabbit Lung ACE | Hippuryl-L-histidyl-L-leucine (HHL) | Spectrophotometric/HPLC | Slightly more potent than Enalaprilat | Not Reported | |

| Temocaprilat | Rat Aorta | Endogenous | Bioassay | 3x more potent than Enalaprilat | Not Reported | |

| Enalaprilat | Rabbit Lung ACE | Hippuryl-L-histidyl-L-leucine (HHL) | Spectrophotometric/HPLC | - | Not Reported |

Experimental Protocols for ACE Inhibition Assay

The in-vitro determination of ACE inhibitory activity of temocaprilat is commonly performed using a spectrophotometric or high-performance liquid chromatography (HPLC) based assay. The following protocol, based on the hydrolysis of the substrate hippuryl-L-histidyl-leucine (HHL), is a widely accepted method.

Principle

Angiotensin-converting enzyme catalyzes the hydrolysis of HHL to release hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity. The inhibitory effect of temocaprilat is determined by measuring the reduction in hippuric acid formation in its presence.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Temocaprilat (test inhibitor)

-

Captopril or Enalaprilat (positive control)

-

Sodium borate buffer (pH 8.3)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) for stopping the reaction

-

Ethyl acetate for extraction of hippuric acid

-

Mobile phase for HPLC (e.g., a mixture of potassium phosphate and methanol)

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in a suitable buffer (e.g., 50% glycerol) and store at -20°C.

-

Prepare the substrate solution by dissolving HHL in sodium borate buffer.

-

Prepare a series of dilutions of temocaprilat and the positive control in the assay buffer.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube or a well of a microplate, add the ACE solution and the temocaprilat solution (or buffer for the control).

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding a strong acid, such as 1 M HCl.

-

For Spectrophotometric Quantification:

-

Extract the hippuric acid from the reaction mixture using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.

-

Measure the absorbance of the hippuric acid solution at its maximum wavelength (approximately 228 nm) using a UV-Vis spectrophotometer.

-

-

For HPLC Quantification:

-

Directly inject a portion of the reaction mixture (after stopping the reaction and centrifugation) into an HPLC system.

-

Separate the hippuric acid from the unreacted substrate and other components on a suitable column (e.g., C18).

-

Detect the hippuric acid peak by UV absorbance at 228 nm.

-

Quantify the amount of hippuric acid by integrating the peak area.

-

-

-

Calculation of Inhibition:

-

Calculate the percentage of ACE inhibition for each concentration of temocaprilat using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of temocaprilat required to inhibit 50% of the ACE activity.

-

Visualizing the Mechanism and Workflow

To better understand the role of temocaprilat and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of Temocaprilat.

Caption: Experimental Workflow for ACE Inhibition Assay.

Conclusion

Temocaprilat demonstrates potent in-vitro inhibitory activity against angiotensin-converting enzyme. Its mechanism of action involves the competitive inhibition of ACE, which not only prevents the formation of the vasoconstrictor angiotensin II but also potentiates the effects of the vasodilator bradykinin. The standardized in-vitro assays, such as the HHL hydrolysis method, provide a reliable means of quantifying its inhibitory potency. This comprehensive understanding of temocaprilat's in-vitro profile is crucial for its continued evaluation and development in the context of cardiovascular and related diseases.

Temocapril's Effect on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temocapril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor temocaprilat, plays a significant role in the management of hypertension and heart failure.[1] Its therapeutic effects are primarily mediated through the modulation of the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation and fluid and electrolyte balance. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes the available quantitative data on its impact on key RAS components, outlines relevant experimental protocols, and presents visual representations of the associated signaling pathways and workflows.

Introduction: The Renin-Angiotensin System and this compound's Role

The renin-angiotensin system is a hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and subsequent sodium and water retention, all of which contribute to an elevation in blood pressure.[1]

This compound hydrochloride is an orally active ACE inhibitor.[2] Following administration, it is rapidly absorbed and hydrolyzed to its active diacid metabolite, temocaprilat.[3] Temocaprilat competitively inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II.[1] This inhibition leads to a reduction in circulating angiotensin II levels, resulting in vasodilation and decreased blood pressure.[1] Furthermore, the reduction in angiotensin II levels leads to a decrease in aldosterone secretion, promoting natriuresis and a reduction in blood volume.[1] A secondary effect of ACE inhibition is the potentiation of bradykinin, a vasodilator that is normally degraded by ACE. This contributes to the overall antihypertensive effect of this compound.

Quantitative Effects of this compound on the Renin-Angiotensin System

The inhibition of ACE by this compound leads to a feedback mechanism within the RAS. The reduction in angiotensin II, which normally exerts negative feedback on renin release, results in a compensatory increase in plasma renin activity (PRA). Concurrently, the diminished stimulation of the adrenal cortex by angiotensin II leads to a decrease in aldosterone secretion.

While the qualitative effects of this compound on the RAS are well-established, comprehensive quantitative data from human clinical trials are limited in the publicly available literature. The following tables summarize the available data from both human and preclinical studies.

Table 1: Effect of this compound on Plasma Renin Activity (PRA)

| Study Population | Dosage | Duration | Change in PRA | Study Reference |

| Hypertensive patients with type 2 diabetes mellitus | 20 mg daily | 6 weeks | Significant increase (p < 0.05) | [4] |

| Male Wistar rats | 80 µg/kg/day | 14 days | No significant change | [5] |

Note: The study in hypertensive patients did not provide specific quantitative values for the increase in PRA.

Table 2: Effect of this compound on Angiotensin II Levels

| Study Population | Dosage | Duration | Change in Angiotensin II | Study Reference |

| Normotensive patients with IgA nephropathy (in combination with losartan) | This compound 1 mg + Losartan 12.5 mg daily | 6 months | Significant decrease (p < 0.01) | [3] |

Note: This study evaluated a combination therapy, making it difficult to isolate the precise contribution of this compound to the observed effect.

Table 3: Effect of this compound on Aldosterone Levels

| Study Population | Dosage | Duration | Change in Aldosterone | Study Reference |

| Male Wistar rats | 80 µg/kg/day | 14 days | No significant change in serum aldosterone | [5] |

Note: The preclinical study in rats showed no significant change in serum aldosterone with this compound alone, which is contrary to the expected physiological response and may be specific to the experimental conditions.

Experimental Protocols

Measurement of Plasma Renin Activity (PRA)

PRA is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.

Protocol: Radioimmunoassay (RIA) for Angiotensin I Generation

-

Sample Collection and Handling:

-

Collect whole blood in pre-chilled EDTA tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

Divide each plasma sample into two aliquots. One aliquot is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow for the enzymatic generation of angiotensin I by renin. The second aliquot is kept at 4°C to prevent enzymatic activity and serves as a baseline control.

-

The enzymatic reaction is stopped by adding a specific inhibitor or by rapid freezing.

-

-

Quantification of Angiotensin I by RIA:

-

Angiotensin I levels in both the incubated and baseline samples are quantified using a commercial RIA kit.

-

The assay is based on the principle of competitive binding, where a known amount of radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a limited amount of specific antibody.

-

The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled angiotensin I in the sample.

-

A standard curve is generated using known concentrations of angiotensin I to determine the concentration in the unknown samples.

-

-

Calculation of PRA:

-

PRA is calculated as the difference in angiotensin I concentration between the 37°C incubated sample and the 4°C baseline sample, divided by the incubation time.

-

Results are typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

-

Measurement of Angiotensin II

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of angiotensin II in plasma due to its high specificity and sensitivity.

Protocol: LC-MS/MS for Angiotensin II Quantification

-

Sample Collection and Stabilization:

-

Collect whole blood into chilled tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin II.

-

Immediately centrifuge at 4°C, and the resulting plasma is transferred to a new tube and stored at -80°C.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify the plasma samples.

-

Apply the acidified plasma to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute angiotensin II from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Separate angiotensin II from other components on a reversed-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an acidic modifier (e.g., formic acid).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for angiotensin II and an internal standard are monitored for quantification.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of an angiotensin II standard.

-

Quantify the concentration of angiotensin II in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Measurement of Aldosterone

Aldosterone can be measured by both radioimmunoassay (RIA) and LC-MS/MS.

Protocol: Radioimmunoassay (RIA) for Aldosterone

-

Sample Collection:

-

Collect whole blood in either a serum separator tube or an EDTA plasma tube.

-

Centrifuge to separate serum or plasma.

-

Store at -20°C or -80°C until analysis.

-

-

Extraction (for some RIA kits):

-

Some RIA methods require an initial extraction of aldosterone from the plasma or serum using an organic solvent (e.g., diethyl ether or dichloromethane) to remove interfering substances. The solvent is then evaporated.

-

-

Radioimmunoassay:

-

Reconstitute the extracted sample (if applicable) or use the direct plasma/serum in the assay.

-

The principle is competitive binding, where aldosterone in the sample competes with a known amount of radiolabeled aldosterone (e.g., ¹²⁵I-aldosterone) for binding to a specific antibody.

-

After incubation, the antibody-bound and free fractions are separated.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of aldosterone in the sample is determined by comparing its binding to a standard curve generated with known concentrations of aldosterone.

-

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System and the Site of this compound Action

The following diagram illustrates the renin-angiotensin system and highlights the point of intervention by temocaprilat.

References

- 1. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 3. Low-dose combination therapy with this compound and losartan reduces proteinuria in normotensive patients with immunoglobulin a nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound hydrochloride, a novel angiotensin converting enzyme inhibitor, in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The influence of this compound, an angiotensin converting enzyme inhibitor, on the cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Binding Profile of Temocapril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temocapril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor, temocaprilat. This technical guide provides a comprehensive overview of the molecular structure of this compound and its active metabolite, temocaprilat, their binding profile to ACE, and the underlying mechanism of action. Detailed experimental methodologies for assessing ACE inhibition are presented, alongside a summary of quantitative binding data. Visual representations of the renin-angiotensin-aldosterone system (RAAS) signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of this compound's pharmacological properties.

Molecular Structure

This compound is chemically described as 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid[1]. As a prodrug, it is rapidly absorbed after oral administration and subsequently hydrolyzed by hepatic carboxylesterase 1 (hCES1) to its active diacid metabolite, temocaprilat[2]. The chemical structure of this compound contains an ester group that is cleaved to form the carboxyl groups in temocaprilat, which are crucial for its binding to the angiotensin-converting enzyme.

The IUPAC name for temocaprilat is (2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid[3]. The presence of the thiazepine ring in temocaprilat is a distinguishing feature among ACE inhibitors[2][4].

Table 1: Molecular Properties of this compound and Temocaprilat

| Property | This compound | Temocaprilat |

| IUPAC Name | 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid[1] | (2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid[3] |

| Molecular Formula | C23H28N2O5S2[1][5] | C21H24N2O5S2[3] |

| Molar Mass | 476.61 g/mol [5] | 448.6 g/mol [3] |

| CAS Number | 111902-57-9[1][5] | 110221-53-9[3] |

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, temocaprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

The RAAS pathway is a critical regulator of blood pressure and fluid and electrolyte balance. The following diagram illustrates the cascade and the point of intervention by temocaprilat.

Binding Profile of Temocaprilat

Temocaprilat is a potent and competitive inhibitor of ACE. Its binding affinity has been quantified in various studies, demonstrating its high potency.

Table 2: Quantitative Binding Data for Temocaprilat against ACE

| Parameter | Value | Source Organism for ACE | Reference |

| IC50 | 1.2 nM | Rabbit Lung | [2] |

| Comparative Potency | 3-fold greater than enalaprilat | Rabbit Lung | [2] |

| Inhibitory Potency on Isolated Rat Aorta | 3 times that of enalaprilat | Rat Aorta | [4] |

IC50: The half maximal inhibitory concentration.

The binding of temocaprilat to ACE is characterized by its interaction with the active site of the enzyme, which contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. The carboxyl groups of temocaprilat are thought to chelate the zinc ion, effectively blocking the substrate-binding site. Molecular dynamics simulations have suggested that the thiazepine ring of temocaprilat induces a 15° tilt in the ACE active site, allowing for stronger coordination with the Zn²⁺ at the catalytic center[2].

Experimental Protocols

The determination of the inhibitory activity of temocaprilat on ACE is typically performed using in vitro enzyme inhibition assays. Below is a detailed methodology adapted from established protocols for ACE inhibitors.

In Vitro ACE Inhibition Assay

This protocol describes a spectrophotometric method to determine the IC50 value of temocaprilat for ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Temocaprilat

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Sodium borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.

-

Prepare a stock solution of temocaprilat in a suitable solvent (e.g., ultrapure water or DMSO, ensuring the final concentration of the organic solvent in the assay is minimal).

-

Prepare a series of dilutions of temocaprilat from the stock solution.

-

Prepare a solution of HHL (e.g., 5 mM) in sodium borate buffer.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, add 20 µL of the ACE solution to 20 µL of each temocaprilat dilution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Termination of Reaction and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) formed.

-

Vortex the mixture vigorously for 15 seconds.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of distilled water or buffer.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of IC50:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of temocaprilat.

-

Plot the percentage of inhibition against the logarithm of the temocaprilat concentration.

-

The IC50 value is determined by non-linear regression analysis of the dose-response curve.

-

Conclusion

This compound, through its active metabolite temocaprilat, is a potent inhibitor of the angiotensin-converting enzyme. Its distinct molecular structure, featuring a thiazepine ring, contributes to its high binding affinity and efficacy in the modulation of the renin-angiotensin-aldosterone system. The quantitative data and experimental protocols provided in this guide offer valuable resources for researchers and professionals in the field of drug development, facilitating further investigation and understanding of this important therapeutic agent. The provided visualizations of the RAAS pathway and experimental workflow serve to simplify these complex processes for a clearer understanding.

References

- 1. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]

- 3. Temocaprilat | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

The Activation of the Prodrug Temocapril to its Active Metabolite Temocaprilat: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactivation of the angiotensin-converting enzyme (ACE) inhibitor prodrug, temocapril, into its pharmacologically active form, temocaprilat. The following sections detail the metabolic pathway, enzymatic kinetics, and relevant experimental protocols for studying this critical biotransformation.

Introduction to this compound and its Activation

This compound is an orally administered ACE inhibitor used in the management of hypertension and congestive heart failure.[1] As a prodrug, this compound is pharmacologically inactive and requires metabolic conversion to its active diacid metabolite, temocaprilat.[1] This activation process is crucial for the therapeutic efficacy of the drug. The primary mechanism of activation is the hydrolysis of the ethyl ester moiety of this compound.[2] This biotransformation predominantly occurs in the liver, catalyzed by human carboxylesterase 1 (CES1).[3] A minor contribution to the activation may also occur in the intestinal mucosa.[1]

The active metabolite, temocaprilat, is a potent inhibitor of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting ACE, temocaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3]

The Metabolic Pathway of this compound Activation

The activation of this compound is a single-step enzymatic hydrolysis reaction. The chemical structures of this compound and temocaprilat are shown below.

This compound is chemically identified as 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid.[4] Temocaprilat , the active form, is (2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid.

The hydrolysis of the ethyl ester of this compound by CES1 results in the formation of temocaprilat and ethanol. This process unmasks the carboxyl group essential for binding to the active site of the angiotensin-converting enzyme.

Quantitative Data on this compound Activation and Pharmacokinetics

| Parameter | This compound | Temocaprilat | Reference |

| Pharmacokinetics in Humans (Oral Administration) | |||

| Tmax (hours) | ~1 | ~1.5 | [1] |

| Absolute Bioavailability of Temocaprilat | - | ~65% | [1] |

| Protein Binding | - | 99.5% | [5] |

| Elimination Half-life (t½) | - | ~13.1 hours | [5] |

| Route of Elimination | - | Renal and Biliary | [6] |

| Enzyme Kinetics of ACE Inhibitor Prodrugs with Human CES1 (Representative Data) | | | | | :--- | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Clint, Vmax/Km) | | Ramipril | 134 ± 21 | 143 ± 5 | 1.061 | | Trandolapril | 111 ± 13 | 40 ± 2 | 0.360 | | Enalapril | 1250 ± 240 | 25 ± 4 | 0.020 | Data for other ACE inhibitors are provided for comparative purposes as specific values for this compound are not publicly available.[7]

Experimental Protocols

In Vitro this compound Hydrolysis Assay Using Human Liver S9 Fractions

This protocol outlines a method to determine the kinetic parameters of this compound hydrolysis by hepatic enzymes, primarily CES1.

Objective: To determine the Michaelis-Menten kinetic constants (Km and Vmax) for the conversion of this compound to temocaprilat in human liver S9 fractions.

Materials:

-

This compound hydrochloride

-

Temocaprilat (as a reference standard)

-

Pooled human liver S9 fraction (commercially available)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (for LC-MS/MS)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute to achieve a range of concentrations for the assay (e.g., 1 µM to 1000 µM).

-

Prepare a stock solution of the internal standard in acetonitrile.

-

Thaw the human liver S9 fraction on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with ice-cold potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the human liver S9 fraction.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound solutions at various concentrations to the wells.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 10, 20, 30 minutes, within the linear range of product formation).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate at 4°C to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and temocaprilat.

-

Generate a standard curve for temocaprilat to quantify its formation.

-

-

Data Analysis:

-

Calculate the rate of temocaprilat formation at each this compound concentration.

-

Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

-

Caco-2 Cell Permeability and Metabolism Assay

This protocol is designed to assess the permeability of this compound across an in vitro model of the intestinal epithelium and to evaluate the extent of its intracellular conversion to temocaprilat.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and quantify the formation of temocaprilat in Caco-2 cell monolayers.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12- or 24-well plates)

-

Cell culture medium (e.g., DMEM with supplements)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound and temocaprilat standards

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto Transwell inserts at an appropriate density.

-

Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Alternatively, perform a Lucifer yellow permeability assay. Only use monolayers with acceptable integrity.

-

-

Permeability Experiment:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add a solution of this compound in HBSS to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

-

At the end of the experiment, collect the final samples from both the apical and basolateral compartments.

-

To assess intracellular metabolism, lyse the cells and collect the lysate.

-

-

Sample Analysis:

-

Analyze the concentrations of this compound and temocaprilat in all samples (apical, basolateral, and cell lysate) by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

Quantify the amount of temocaprilat formed to assess the metabolic activity of the Caco-2 cells.

-

Conclusion

The activation of the prodrug this compound to its active metabolite, temocaprilat, is a critical step for its therapeutic action. This process is efficiently mediated by hepatic carboxylesterase 1 through hydrolysis. Understanding the kinetics and mechanisms of this bioactivation is essential for drug development and for predicting potential drug-drug interactions. The experimental protocols provided in this guide offer a framework for the in-depth investigation of this compound activation, enabling researchers to further characterize its metabolic profile and ensure its safe and effective clinical use.

References

- 1. Single dose and steady state pharmacokinetics of this compound and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Different accumulation of this compound and enalapril during repeated dosing in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical studies on temocapril for hypertension

An In-depth Technical Guide to the Preclinical Studies of Temocapril for Hypertension

Introduction

This compound is a long-acting, prodrug-type angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and related cardiovascular conditions.[1][2] Following oral administration, it is rapidly converted into its active diacid metabolite, temocaprilat, which exerts the therapeutic effect.[3][4] A distinguishing feature of this compound is its dual elimination pathway, with significant excretion through the bile, which makes it a potentially suitable option for hypertensive patients with renal insufficiency.[5][6] Preclinical research has been pivotal in elucidating its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. This guide provides a comprehensive overview of the key preclinical studies on this compound, focusing on its efficacy in various animal models of hypertension, with detailed experimental protocols and data presented for scientific evaluation.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's primary mechanism of action is the potent and specific inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, temocaprilat.[1][7] ACE is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid homeostasis.[3]

By inhibiting ACE, temocaprilat blocks the conversion of the relatively inactive angiotensin I to the potent vasoconstrictor angiotensin II.[7] This inhibition leads to a cascade of beneficial hemodynamic effects:

-

Vasodilation: Reduced levels of angiotensin II, a powerful constrictor of blood vessels, result in the widening of blood vessels (vasodilation), which decreases systemic vascular resistance and lowers blood pressure.[1][3]

-

Reduced Aldosterone Secretion: The decrease in angiotensin II levels also leads to reduced secretion of aldosterone from the adrenal cortex. This diminishes the reabsorption of sodium and water in the kidneys, contributing to a reduction in blood volume and further lowering blood pressure.[1][7]

-

Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the antihypertensive effect.

The active metabolite, temocaprilat, has demonstrated slightly higher potency in inhibiting ACE isolated from rabbit lung compared to enalaprilat.[5][8]

Preclinical Pharmacodynamics

This compound has demonstrated significant efficacy in various animal models, showing beneficial effects on blood pressure, cardiac remodeling, and renal function.

Antihypertensive Efficacy

This compound effectively reduces blood pressure in hypertensive animal models without causing significant changes in heart rate or cardiac output.[5][9] Studies in stroke-prone spontaneously hypertensive rats (SHR) have shown that this compound can prolong survival rates.[9]

Table 1: Antihypertensive Effects of this compound in Preclinical Models

| Animal Model | Treatment Group | Dose | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Dahl Salt-Sensitive Rats | This compound (TEM(+)) | 0.2 mg/kg/day | 6 weeks | Prevented further progression of hypertension compared to placebo. Maintained a subdepressor effect. | [10] |

| Stroke-Prone SHR | This compound | Not Specified | Not Specified | Prolonged survival rates. | [9] |

| Hypertensive Rats (FGS Model) | High-Dose this compound | Not Specified | Not Specified | Significantly lowered blood pressure. | [11] |

| Hypertensive Rats (FGS Model) | Low-Dose this compound | Not Specified | Not Specified | Did not significantly lower blood pressure but still prevented renal lesions. |[11] |

Cardioprotective Effects and Cardiac Remodeling

This compound has been shown to improve cardiac remodeling in animal models.[5] It prevents coronary vascular remodeling by suppressing local ACE and reducing oxidative stress.[5] In a hypertensive diastolic heart failure model using Dahl salt-sensitive rats, chronic administration of a subdepressor dose of this compound, initiated even after left ventricular hypertrophy (LVH) and diastolic dysfunction were established, prevented the transition to heart failure.[10][12]

Table 2: Cardioprotective Effects of this compound in Dahl Salt-Sensitive Rats

| Parameter | Group (at 19 weeks) | Value | Outcome vs. Placebo | Reference |

|---|---|---|---|---|

| LV Weight / Body Weight (mg/g) | Placebo (TEM(-)) | 4.2 ± 0.1 | - | [10] |

| This compound (TEM(+)) | 3.7 ± 0.1* | Prevented further progression of LVH | [10] | |

| LV End Diastolic Pressure (mmHg) | Placebo (TEM(-)) | 21 ± 2 | - | [10] |

| This compound (TEM(+)) | 10 ± 1* | Prevented elevation | [10] | |

| Myocardial Stiffness Constant | Placebo (TEM(-)) | Elevated | - | [10] |

| This compound (TEM(+)) | Attenuated Increase* | Attenuated stiffening | [10] | |

| Sarcoplasmic Reticulum Ca2+-ATPase 2a | Placebo (TEM(-)) | Decreased | - | [10] |

| This compound (TEM(+)) | Attenuated Decrease* | Preserved Ca2+ handling protein levels | [10] |

*p < 0.05 vs. Placebo

Renal Protective Effects

This compound demonstrates significant renal protective effects. It improves renal function and decreases urinary albumin excretion in animal models of diabetes and hypertension.[5][13] In a rat model of chronic focal and segmental glomerulosclerosis (FGS), even a low dose of this compound that did not significantly lower systemic blood pressure prevented renal lesions, suppressed proteinuria, and reduced glomerular macrophage infiltration.[11] This suggests a blood pressure-independent mechanism of renal protection, likely through direct interruption of the local renin-angiotensin system.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on published studies.

Hypertensive Diastolic Heart Failure Model

-

Animal Model: Male Dahl-Iwai salt-sensitive rats.[12]

-

Induction of Hypertension: Rats are fed a high-salt diet (8% NaCl) starting from 7 weeks of age to induce hypertension, followed by compensatory LVH and diastolic dysfunction by 13 weeks.[12]

-

Experimental Groups:

-

Blood Pressure Measurement: Systolic blood pressure is measured periodically using a non-invasive tail-cuff system.[12]

-

Cardiac Function Assessment: At the end of the treatment period (19 weeks), rats undergo hemodynamic studies. A catheter is inserted into the left ventricle to measure parameters such as LV end-diastolic pressure and the time constant of LV relaxation (Tau).[10]

-

Histological Analysis: Hearts are excised, and the left ventricle is weighed to determine the LV weight to body weight ratio. Tissue sections are prepared and stained to assess LV fibrosis.[10][12]

-

Molecular Analysis: Western blotting is performed on myocardial tissue to quantify protein levels of sarcoplasmic reticulum calcium(2+)-ATPase 2a (SERCA2a) and phosphorylated phospholamban, which are key regulators of cardiac muscle relaxation.[10]

Cyclosporine-Induced Nephrotoxicity Model

-

Animal Model: Male Wistar rats.[14]

-

Experimental Groups (n=5 per group):

-

Group 1 (Control): Received olive oil (vehicle).

-

Group 2 (CsA): Received cyclosporine (CsA) at 30 mg/kg/day.

-

Group 3 (CsA + this compound): Received CsA (30 mg/kg/day) and this compound (80 µg/kg/day).

-

Group 4 (this compound): Received this compound (80 µg/kg/day).[14]

-

-

Drug Administration: All drugs were given orally for 14 days.[14]

-

Renal Function Assessment: At day 14, measurements included:

-

Renal cortical blood flow (RCBF).

-

Serum creatinine (S-Cr) and creatinine clearance (CCr).

-

Serum potassium (S-K).[14]

-

-

Histological Analysis: Kidneys were processed for light microscopy with Bowie stain to estimate the size of renin granules using an image analysis system.[14]

Preclinical Pharmacokinetics

This compound is a prodrug that is rapidly absorbed and converted to its active metabolite, temocaprilat.[3][8] A key pharmacokinetic feature is its dual excretion pathway. In healthy volunteers, after a single dose, approximately 36-44% of the administered drug was excreted in the feces and 17-24% in the urine as the active diacid metabolite.[15] This suggests substantial biliary excretion, which is advantageous in patients with renal impairment.[5][6]

Table 3: Pharmacokinetic Parameters of this compound and Temocaprilat in Hypertensive Patients (Single 20 mg Dose)

| Parameter | Analyte | Young (≤40 years) | Elderly (≥69 years) | Reference |

|---|---|---|---|---|

| tmax (h) | This compound | 1.0 | 1.0 | [16] |

| Temocaprilat | 1.5 | 1.5 | [16] | |

| Cmax (ng/ml) | This compound | 499 ± 204 | 557 ± 255 | [16] |

| Temocaprilat | 269 ± 111 | 358 ± 127 | [16] | |

| AUC (ng·h/ml) | This compound | 785 ± 321 | 862 ± 372 | [16] |

| Temocaprilat | 1620 ± 626 | 2910 ± 1030* | [16] | |

| t1/2 (h) | This compound | 1.2 ± 0.3 | 1.2 ± 0.3 | [16] |

| Temocaprilat | 11.0 ± 5.6 | 12.3 ± 4.5 | [16] | |

| Renal Clearance (ml/min) | This compound | 148 ± 65 | 76 ± 40* | [16] |

| Temocaprilat | 31 ± 13 | 14 ± 7* | [16] |

*Statistically significant difference between young and elderly groups.

Signaling Pathways in Cardioprotection

The cardioprotective effects of this compound involve the modulation of specific intracellular signaling pathways associated with cardiac hypertrophy and calcium handling. In the Dahl salt-sensitive rat model, this compound administration prevented the downregulation of key calcium-regulating proteins.[10]

Conclusion

Preclinical studies have firmly established this compound as an effective antihypertensive agent with significant end-organ protective properties. Its mechanism of action via ACE inhibition is well-characterized, leading to potent blood pressure reduction. Animal model data reveal that this compound's benefits extend beyond simple blood pressure control, offering substantial cardioprotection by attenuating left ventricular hypertrophy and fibrosis, and preserving cardiac function. Furthermore, its ability to protect renal structure and function, even at doses that do not significantly impact systemic blood pressure, highlights its direct, beneficial effects on local tissue RAAS. The unique pharmacokinetic profile, characterized by dual renal and biliary excretion, provides a strong rationale for its use in patient populations with renal comorbidities. These comprehensive preclinical findings have provided a solid foundation for the clinical application of this compound in the treatment of hypertension.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound hydrochloride | 110221-44-8 | Benchchem [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pharmacological and clinical studies with this compound, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound and temocaprilat after 14 once daily oral doses of this compound in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]